molecular formula C20H12Br2O2 B3053258 [4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone CAS No. 52497-29-7

[4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone

Cat. No.: B3053258
CAS No.: 52497-29-7
M. Wt: 444.1 g/mol
InChI Key: NLWHQOBLFPHATE-UHFFFAOYSA-N
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Description

[4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone: is an organic compound with the molecular formula C20H12Br2O2 and a molecular weight of 444.12 g/mol . This compound is characterized by the presence of two bromobenzoyl groups attached to a central phenyl ring, making it a dibromo derivative of benzophenone. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone typically involves the reaction of bromobenzene with terephthaloyl chloride in the presence of a suitable catalyst . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Chemistry: In chemistry, [4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various functionalized compounds .

Biology: The compound is used in biological research to study the effects of brominated aromatic compounds on biological systems. It is also used in the development of new pharmaceuticals and bioactive molecules.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates and in the study of drug-receptor interactions.

Industry: Industrially, the compound is used in the production of specialty chemicals, polymers, and advanced materials. It is also used in the development of new catalysts and materials for various applications.

Mechanism of Action

The mechanism of action of [4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The bromine atoms in the compound play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: [4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone is unique due to its specific structure and the presence of two bromobenzoyl groups. This makes it highly versatile in various chemical reactions and applications. Its bromine atoms contribute to its distinct reactivity and interaction with other molecules, setting it apart from similar compounds.

Properties

IUPAC Name

[4-(4-bromobenzoyl)phenyl]-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2O2/c21-17-9-5-15(6-10-17)19(23)13-1-2-14(4-3-13)20(24)16-7-11-18(22)12-8-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWHQOBLFPHATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294553
Record name benzene-1,4-diylbis[(4-bromophenyl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52497-29-7
Record name NSC97076
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzene-1,4-diylbis[(4-bromophenyl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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